6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

Catalog No.
S845771
CAS No.
1423027-08-0
M.F
C10H14N2S2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

CAS Number

1423027-08-0

Product Name

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

IUPAC Name

6-tert-butylsulfanylpyridine-3-carbothioamide

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13)

InChI Key

OSBQNTBWBYOGPF-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=S)N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=S)N

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butylsulfanyl group and a carbothioamide functional group. Its chemical formula is C10H14N2S2, and it has a molecular weight of 226.4 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to the presence of both sulfur and nitrogen functionalities, which can participate in various

  • The presence of a thioamide group suggests potential mild skin and eye irritation.
  • The aromatic ring system might pose risks associated with aromatic hydrocarbons, such as low-level carcinogenicity.

Current Availability of Information:

Potential Research Areas:

Based on the structure of the molecule, some potential research areas for 6-(tert-butylsulfanyl)pyridine-3-carbothioamide can be hypothesized:

  • Medicinal Chemistry

    The pyridine and thioamide functional groups are present in many biologically active molecules [, ]. Research could explore if 6-(tert-butylsulfanyl)pyridine-3-carbothioamide exhibits any interesting biological properties.

  • Material Science

    Pyridine derivatives can be used in the development of new materials with specific properties []. The combination of the pyridine ring with the bulky tert-butyl group and the thioamide functionality in 6-(tert-butylsulfanyl)pyridine-3-carbothioamide could be of interest for material science research.

  • Nucleophilic substitution: The sulfur atom in the tert-butylsulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Thiol oxidation: The thiol group can be oxidized to form sulfoxides or sulfones, expanding its reactivity profile.
  • Amide bond formation: The carbothioamide group can participate in coupling reactions to form amides with various carboxylic acids or activated esters.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

The biological activity of 6-(tert-butylsulfanyl)pyridine-3-carbothioamide is still under investigation, but compounds with similar structures often exhibit interesting pharmacological properties. Potential activities include:

  • Antimicrobial effects: Compounds containing sulfur and nitrogen are known for their ability to inhibit microbial growth.
  • Anticancer properties: Some pyridine derivatives have shown promise in cancer research by interfering with cancer cell proliferation.
  • Enzyme inhibition: The presence of the carbothioamide moiety may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential .

The synthesis of 6-(tert-butylsulfanyl)pyridine-3-carbothioamide typically involves the following steps:

  • Preparation of pyridine derivative: Starting from pyridine, a tert-butylsulfanyl group can be introduced through a nucleophilic substitution reaction using tert-butylthiol.
  • Formation of carbothioamide: The introduction of the carbothioamide group can be achieved by reacting the resulting pyridine derivative with thiophosgene or similar reagents under controlled conditions.

This synthetic route is advantageous due to its relatively straightforward steps and the ability to modify reaction conditions to optimize yield and purity .

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide has several potential applications:

  • Pharmaceutical development: It may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Chemical synthesis: This compound can act as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
  • Material science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 6-(tert-butylsulfanyl)pyridine-3-carbothioamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how this compound interacts with specific enzymes or receptors at the molecular level.
  • In vitro assays: To evaluate its biological activity against different cell lines or microbial strains.

Understanding these interactions is crucial for determining its potential therapeutic applications and optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with 6-(tert-butylsulfanyl)pyridine-3-carbothioamide. Notable examples include:

  • 3-tert-butylsulfanylpyridine-2-carbonitrile
    • Structure: Contains a carbonitrile functional group instead of carbothioamide.
    • Activity: Known for different biological activities compared to carbothioamides.
  • 5-tert-butylthiazole-2-thiol
    • Structure: Thiazole ring structure with a thiol group.
    • Activity: Exhibits antimicrobial properties, highlighting the importance of sulfur in biological activity.
  • 4-(tert-butylthio)aniline
    • Structure: Aniline derivative with a tert-butylthio group.
    • Activity: Used in dye synthesis and has potential pharmaceutical applications.

Uniqueness

The uniqueness of 6-(tert-butylsulfanyl)pyridine-3-carbothioamide lies in its specific combination of the pyridine ring, tert-butylsulfanyl group, and carbothioamide functionality. This combination may confer distinct chemical reactivity and biological activity that differ from other similar compounds, making it an interesting candidate for further research and development .

XLogP3

2.2

Dates

Last modified: 04-14-2024

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